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Abstract
MDL-811 is a novel small molecule that has been identified as a potent and selective allosteric

activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase. This technical guide

provides a comprehensive overview of the function, mechanism of action, and therapeutic

potential of MDL-811. It details the experimental protocols used to characterize its activity and

presents key quantitative data in a structured format. Furthermore, this guide includes

visualizations of the core signaling pathways and experimental workflows to facilitate a deeper

understanding of MDL-811's role in cellular processes and disease models.

Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of proteins, which play crucial roles in

regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation,

and aging. Given its diverse functions, SIRT6 has emerged as a promising therapeutic target

for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

MDL-811 has been developed as a specific activator of SIRT6, offering a valuable

pharmacological tool to probe the biological functions of SIRT6 and a potential lead compound

for drug development.

Core Function and Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12377240?utm_src=pdf-interest
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDL-811 functions as a selective allosteric activator of SIRT6.[1] Unlike orthosteric modulators

that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a

conformational change that enhances its catalytic activity. This mechanism allows for a more

nuanced and potentially safer modulation of enzyme function.

The primary enzymatic activity of SIRT6 is the deacetylation of histone H3 at specific lysine

residues, notably lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2] By

enhancing the deacetylase activity of SIRT6, MDL-811 leads to a reduction in the levels of

these acetylated histones.[1] This epigenetic modification results in a more condensed

chromatin structure, leading to the transcriptional repression of target genes.

Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of MDL-811 in several disease

models:

Colorectal Cancer: MDL-811 exhibits significant anti-proliferative effects in various colorectal

cancer (CRC) cell lines and in vivo xenograft models.[1][2] The activation of SIRT6 by MDL-
811 leads to cell cycle arrest and the suppression of tumor growth.[1] Mechanistically, this is,

in part, due to the SIRT6-mediated deacetylation and subsequent repression of the

oncogene Cytochrome P450 24A1 (CYP24A1).[2]

Ischemic Stroke and Neuroinflammation: MDL-811 has shown neuroprotective effects in a

mouse model of ischemic stroke.[1][3] It ameliorates neuroinflammation by inhibiting the

inflammatory response in microglia and macrophages.[3] This anti-inflammatory effect is

mediated through a novel pathway involving the interaction of SIRT6 with the enhancer of

zeste homolog 2 (EZH2), leading to the deacetylation of EZH2 and the subsequent

upregulation of the transcription factor forkhead box C1 (FOXC1).[3]

Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated macrophages, MDL-811
reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for MDL-811.
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Parameter Value Cell Line/System Reference

EC50 (SIRT6

Activation)
5.7 µM Biochemical Assay [1]

IC50 (CRC Cell

Proliferation)
4.7 - 61.0 µM Multiple CRC cell lines [1]

Table 1: In Vitro Activity of MDL-811

Animal Model Dosing Regimen Key Findings Reference

Colorectal Cancer

Xenograft

20-30 mg/kg;

intraperitoneal

injection; every other

day; 16 days

Significantly

suppressed tumor

growth; Reduced Ki67

staining; Increased

histone H3

deacetylation in

xenograft tissues.

[1]

Ischemic Stroke

(Mouse)

1-10 mg/kg;

intravenous injection;

3 times

Reduced infarct size;

Improved neurological

deficits; Reduced

activated microglial

cells; Modulated

inflammatory gene

expression.

[1]

Table 2: In Vivo Efficacy of MDL-811

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the function of MDL-811.

SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)
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This assay biochemically quantifies the deacetylase activity of SIRT6 in the presence of MDL-
811.

Principle: A fluorogenic substrate peptide containing an acetylated lysine is incubated with

recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the

peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the

deacetylase activity.

Protocol:

Recombinant human SIRT6 protein is incubated with a fluorogenic acetylated peptide

substrate (e.g., a peptide derived from histone H3).

MDL-811 at various concentrations is added to the reaction mixture.

The reaction is initiated by the addition of NAD+.

After incubation, a developer solution containing a protease is added to stop the reaction

and generate the fluorescent signal.

Fluorescence is measured using a plate reader.

The half-maximal effective concentration (EC50) is calculated from the dose-response

curve.

Western Blotting for Histone Deacetylation
This technique is used to assess the effect of MDL-811 on the acetylation status of histones in

cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and

transferred to a membrane. Specific antibodies are used to detect the levels of acetylated

histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a

loading control).

Protocol:

Cells are treated with MDL-811 or a vehicle control for a specified time.
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Histones are extracted from the cell nuclei using an acid extraction method.

Protein concentration is determined, and equal amounts of protein are loaded onto an

SDS-PAGE gel.

Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the acetylated histone

marks of interest and total histone H3.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the signal is detected using an imaging

system.

The band intensities are quantified to determine the relative levels of histone acetylation.

Colorectal Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of MDL-811.

Principle: Human colorectal cancer cells are implanted into immunocompromised mice.

Once tumors are established, the mice are treated with MDL-811, and tumor growth is

monitored over time.

Protocol:

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a

suspension of human colorectal cancer cells (e.g., HCT116).

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.
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MDL-811 is administered to the treatment group via a specified route (e.g., intraperitoneal

injection) and schedule. The control group receives a vehicle.

Tumor volume is measured regularly using calipers.

At the end of the study, mice are euthanized, and tumors are excised for further analysis

(e.g., western blotting for histone acetylation, immunohistochemistry for proliferation

markers like Ki67).

Ischemic Stroke Mouse Model
This model is used to assess the neuroprotective effects of MDL-811.

Principle: Cerebral ischemia is induced in mice, typically by transiently occluding the middle

cerebral artery (MCAO). MDL-811 is administered before or after the ischemic event, and

the extent of brain damage and functional recovery are evaluated.

Protocol:

Anesthesia is induced in adult male mice.

The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an

intraluminal filament.

The filament is then withdrawn to allow for reperfusion.

MDL-811 or a vehicle is administered (e.g., intravenously) at specific time points relative

to the MCAO procedure.

Neurological deficits are assessed at various time points using a standardized scoring

system.

After a set period, the mice are euthanized, and their brains are removed.

The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium

chloride (TTC).
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Further analysis can include immunohistochemistry to assess inflammation (e.g., staining

for Iba1-positive microglia) and gene expression analysis of inflammatory markers.
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Caption: Signaling pathways of MDL-811 in cancer and neuroprotection.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MDL-811: A Selective Allosteric Activator of SIRT6 with
Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377240#what-is-the-function-of-mdl-811]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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